2-Propyl-4-methylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-4-methylhexanal is an organic compound with the molecular formula C10H20O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. The compound is also known by its systematic name, 4-methyl-2-propylhexanal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4-methylhexanal can be achieved through various organic reactions. One common method involves the oxidation of the corresponding alcohol, 2-Propyl-4-methylhexanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve the hydroformylation of alkenes. This process includes the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex, to form the aldehyde .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyl-4-methylhexanal undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in this compound can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX)
Major Products Formed
Oxidation: 2-Propyl-4-methylhexanoic acid
Reduction: 2-Propyl-4-methylhexanol
Nucleophilic Addition: Secondary alcohols
Wissenschaftliche Forschungsanwendungen
2-Propyl-4-methylhexanal has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Propyl-4-methylhexanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various chemical transformations . The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propylhexanal: Similar structure but lacks the methyl group at the fourth position.
4-Methylhexanal: Similar structure but lacks the propyl group at the second position.
Hexanal: A simpler aldehyde with a six-carbon chain and no additional substituents.
Uniqueness
2-Propyl-4-methylhexanal is unique due to the presence of both a propyl group at the second position and a methyl group at the fourth position. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable in various synthetic applications .
Eigenschaften
CAS-Nummer |
85153-29-3 |
---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
4-methyl-2-propylhexanal |
InChI |
InChI=1S/C10H20O/c1-4-6-10(8-11)7-9(3)5-2/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
HQLAVQPOKLGNDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(C)CC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.